

Disperse Red 86: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Disperse red 86

Cat. No.: B1580897

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An In-depth Overview of the Anthraquinone Dye: From Industrial Applications to Therapeutic Potential

Disperse Red 86 is a synthetic dye belonging to the anthraquinone class, recognized for its vibrant bluish-pink to peach-pink hue.[1] Primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, it is valued for its good light and sublimation fastness.[2] [3] Beyond its industrial importance, the anthraquinone scaffold of **Disperse Red 86** places it within a chemical class of significant interest to researchers in materials science and drug development. Anthraquinone derivatives are being actively investigated for a range of biomedical applications, including as anticancer agents.[4][5] This technical guide provides a comprehensive overview of **Disperse Red 86**, detailing its chemical and physical properties, synthesis, analytical methods, toxicological profile, and exploring its potential in research and development.

Chemical and Physical Properties

Disperse Red 86 is an organic compound with the IUPAC name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide.[6] Its chemical structure is characterized by a central anthraquinone core. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of **Disperse Red 86**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide | [6] |
| Synonyms | C.I. 62175, 1-Amino-2-methoxy-4-p-tolylsulfonamidoanthraquinone | |
| CAS Number | 81-68-5 | [7] |
| Molecular Formula | C22H18N2O5S | |
| Molecular Weight | 422.45 g/mol | |
| Appearance | Pink powder | |
| Boiling Point | 691.4 ± 65.0 °C (Predicted) | |
| Water Solubility | Very low | [8] |
| Solubility | Soluble in ethanol and acetone | [2] |
| LogP | 4.13 | |

Table 2: Spectroscopic Data for **Disperse Red 86**

| Technique | Data | Reference(s) |
|---------------------|--|--------------|
| UV-Vis Spectroscopy | A protocol for determining the maximum absorption wavelength (λ_{max}) is available. | [6] |
| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm^{-1}), C=O stretching of the quinone system (around 1630-1670 cm^{-1}), and S=O stretching of the sulfonamide group (around 1330 and 1150 cm^{-1}) are observed. | [6] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the expected molecular weight of 422.46 g/mol . | [6] |
| NMR Spectroscopy | Detailed ^1H and ^{13}C NMR data are not readily available in the public domain. | [6] |

Synthesis and Manufacturing

There are two primary methods reported for the synthesis of **Disperse Red 86**.

Method 1: Condensation and Methoxylation

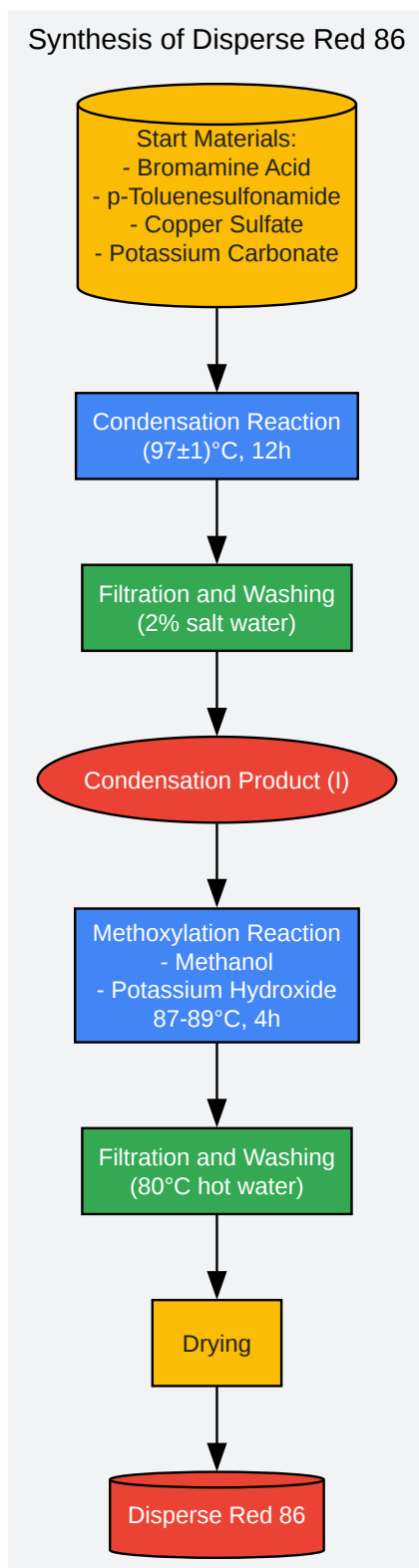
This process begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with p-toluenesulfonamide. This is followed by a methoxylation reaction with methanol under alkaline conditions to yield the final product.[7]

Method 2: From 1-Amino-2-sulfonic acid group-4-p-toluenesulfonamido-9,10-anthraquinone

An alternative synthesis involves the reaction of 1-amino-2-sulfonic acid group-4-p-toluenesulfonamido-9,10-anthraquinone with potassium hydroxide in methanol.

Below is a generalized experimental workflow for the synthesis of **Disperse Red 86**.

Synthesis of Disperse Red 86



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A generalized workflow for the synthesis of **Disperse Red 86**.

Experimental Protocols

Synthesis of Disperse Red 86 (Method 1)

Materials:

- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid, 100%)
- p-Toluenesulfonamide ($\geq 98\%$)
- Copper sulfate ($\geq 98\%$)
- Potassium carbonate (99%)
- Methanol (industrial grade)
- Potassium hydroxide
- 2% Salt water solution
- Deionized water

Procedure:

Step 1: Condensation

- In a suitable reaction vessel, combine 10 kg of bromamine acid, 5 kg of p-toluenesulfonamide, 0.35 kg of copper sulfate, and 1.87 kg of potassium carbonate.[\[7\]](#)
- Heat the mixture to $97 \pm 1^\circ\text{C}$ and maintain this temperature for 12 hours.[\[7\]](#)
- Cool the reaction mixture to 30°C .[\[7\]](#)
- Filter the mixture and wash the resulting filter cake with a 2% salt water solution until neutral.[\[7\]](#)
- Dry the filter cake to obtain approximately 13 kg of the condensation product (I).[\[7\]](#)

Step 2: Methoxylation

- In a separate reaction vessel, add 15 kg of the condensation product (I), 35.6 kg of potassium hydroxide, and 71.5 kg of methanol.^[7]
- Heat the mixture to 87-89°C and reflux for 4 hours.^[7]
- Cool the reaction mixture to 30°C and dilute with 100 kg of water.^[7]
- Filter the mixture and wash the filter cake with hot water (80°C) until neutral.^[7]
- Dry the product to obtain approximately 11 kg of **Disperse Red 86**.^[7]

High-Temperature Exhaust Dyeing of Polyester with Disperse Red 86

Materials and Equipment:

- Scoured and bleached 100% polyester fabric
- **Disperse Red 86**
- Dispersing agent (e.g., lignosulfonate-based)
- pH buffer (acetic acid/sodium acetate)
- High-temperature, high-pressure (HTHP) laboratory dyeing machine
- Spectrophotometer for color measurement

Procedure:

- Prepare the dyebath with a liquor-to-goods ratio of 10:1.
- Add 1 g/L of a dispersing agent to the water.
- Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate buffer.
- Add the predispersed dye (e.g., 1% on the weight of fabric) to the dyebath.

- Immerse the polyester fabric in the dyebath at room temperature.
- Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/minute.
- Maintain the temperature at 130°C for 30-60 minutes.
- Cool the dyebath to 70-80°C.
- Rinse the dyed fabric thoroughly with hot and then cold water.
- Perform a reduction clearing step by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 15-20 minutes to remove unfixed dye.
- Rinse the fabric again and neutralize with a dilute acetic acid solution.
- Finally, rinse with cold water and dry.

Applications in Research and Industry

The primary application of **Disperse Red 86** is in the dyeing of polyester and its blended fabrics.[3] It can also be used for dyeing triacetate and polyamide fibers. In the field of materials science, its strong electron-accepting characteristics and visible light absorption profile make it a candidate for research into non-linear optical (NLO) properties, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs).[6]

Toxicological Profile

The toxicological data for **Disperse Red 86** is limited. However, information on related disperse dyes and its chemical class provides some insights.

- Acute Toxicity: Studies on similar disperse dyes, such as Disperse Red 11 and Disperse Red 370, indicate low acute oral and dermal toxicity in rats, with LD50 values greater than 2000 mg/kg.[9]
- Skin Sensitization: There is evidence to suggest that some disperse dyes can have skin sensitizing potential.

- Genotoxicity: Research on other disperse dyes, such as Disperse Red 1, has shown evidence of genotoxicity in various in vitro and in vivo models.[5][10][11] Disperse Red 1 has been shown to be genotoxic to human hepatoma cells (HepG2).[4]
- Endocrine Disruption: **Disperse Red 86** has been identified as a potential endocrine-disrupting compound.[12]

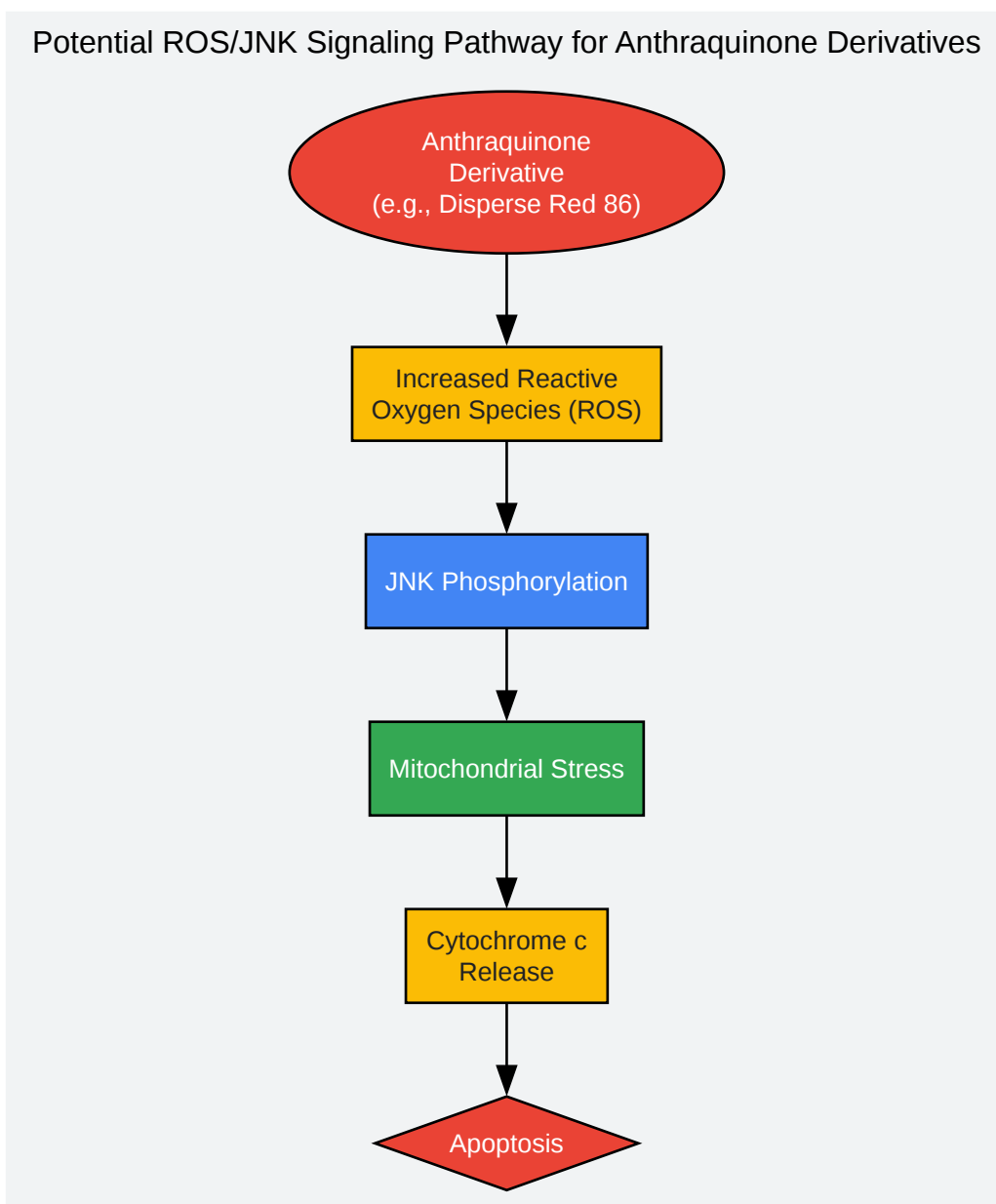
Potential for Drug Development

While **Disperse Red 86** is primarily known as a textile dye, its anthraquinone core is a privileged scaffold in medicinal chemistry, particularly in the development of anticancer agents. [4] Several clinically used anticancer drugs, such as doxorubicin and mitoxantrone, are based on the anthraquinone structure.[13]

The proposed mechanisms of action for the anticancer effects of some anthraquinone derivatives include:

- DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic structure of anthraquinones allows them to intercalate into the DNA double helix, which can interfere with DNA replication and transcription. They can also inhibit topoisomerase II, an enzyme crucial for DNA topology, leading to cell cycle arrest and apoptosis.[13]
- Induction of Oxidative Stress: Some anthraquinone derivatives can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. A potential signaling pathway involved is the ROS/JNK pathway. Increased ROS levels can lead to the phosphorylation of JNK (c-Jun N-terminal kinase), which in turn can trigger mitochondrial stress and the release of cytochrome c, ultimately activating the apoptotic cascade.[9]

While there is no direct evidence of **Disperse Red 86**'s activity in this pathway, its structural similarity to other biologically active anthraquinones suggests that this is a plausible area for future research.



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A potential signaling pathway for the biological activity of anthraquinone derivatives.

Conclusion

Disperse Red 86 is a commercially important anthraquinone dye with well-established applications in the textile industry. For researchers, its significance extends to materials science and, more speculatively, to drug discovery. The rich chemistry and diverse biological activities of the anthraquinone class of compounds suggest that **Disperse Red 86** and its derivatives

may hold untapped potential. Further investigation into its biological properties, particularly its interaction with cellular signaling pathways, is warranted to fully elucidate its potential beyond its current industrial uses.

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